5-Bromo-2-(trimethylsilyl)pyridine

Übersicht

Beschreibung

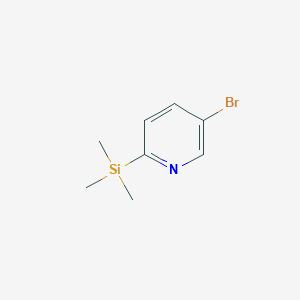

5-Bromo-2-(trimethylsilyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the 5-position and a trimethylsilyl group at the 2-position of the pyridine ring. This compound is widely used in various scientific fields due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trimethylsilyl)pyridine typically involves the bromination of 2-(trimethylsilyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like DMF or DMSO.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium phosphate or cesium carbonate.

Oxidation and Reduction: Oxidizing agents like mCPBA or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl or vinyl-aryl compounds are typically formed.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

5-Bromo-2-(trimethylsilyl)pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it an essential intermediate in synthetic organic chemistry. The trimethylsilyl group enhances the reactivity of the compound, facilitating its use in reactions such as cross-coupling and nucleophilic substitutions.

Biological Applications

Development of Biologically Active Molecules

The compound is notable for its potential in developing biologically active molecules, including pharmaceuticals. Its derivatives may exhibit various biological activities, which makes it a candidate for drug discovery and development. For instance, studies have indicated that certain pyridine derivatives can act as inhibitors against specific biological targets, contributing to therapeutic advancements .

Case Study: Antiviral Activity

In a recent study evaluating the antiviral properties of this compound against Dengue Virus type 2 (DENV2), the compound demonstrated significant antiviral activity in hepatoma cells. This highlights its potential role in developing antiviral therapies.

Medicinal Chemistry

Therapeutic Agent Exploration

Research into the medicinal chemistry of pyridine derivatives has shown promising results regarding their potential as therapeutic agents. The structural characteristics of this compound allow it to interact with various molecular targets through mechanisms such as halogen bonding and π-π interactions. This interaction profile is critical for developing new drugs aimed at treating diseases such as cancer and infectious diseases .

Table: Summary of Biological Activities

| Activity Type | Compound | Observed Effect |

|---|---|---|

| Antiviral | This compound | Significant reduction in viral load |

| Antimicrobial | Pyridine derivatives | Inhibition of bacterial growth |

| Antitumor | Various pyridine-based compounds | Induction of apoptosis in cancer cells |

Industrial Applications

Material Synthesis

Beyond biological applications, this compound is utilized in synthesizing materials with specific properties, such as polymers and advanced materials for electronics. Its ability to form stable complexes with various biomolecules also positions it as a candidate for use in material science and nanotechnology.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(trimethylsilyl)pyridine depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilyl group.

5-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilyl group.

Uniqueness: 5-Bromo-2-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its methyl-substituted analogs. The trimethylsilyl group can be easily removed or modified, making the compound versatile for various synthetic applications .

Biologische Aktivität

5-Bromo-2-(trimethylsilyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C8H12BrNSi

- Molecular Weight : 230.18 g/mol

- CAS Number : 291312-74-8

The compound features a pyridine ring substituted with a bromine atom and a trimethylsilyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, particularly in the fields of antimicrobial and antiviral research. Pyridine compounds are recognized for their therapeutic properties, including:

- Antimicrobial Activity : Compounds containing the pyridine nucleus have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Certain derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of emerging viruses such as SARS-CoV-2 .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromine atom can participate in halogen bonding, while the trimethylsilyl group may facilitate π-π interactions and hydrogen bonding with biological macromolecules .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural features. Research has shown that modifications to the pyridine ring or substituents can significantly alter biological activity. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trimethylsilyl substituents | Antimicrobial and potential antiviral |

| 5-Iodo-2-(trimethylsilyl)pyridine | Iodine substituent | Increased reactivity; potential for enhanced activity |

| 5-Chloro-2-(trimethylsilyl)pyridine | Chlorine instead of bromine | May exhibit different biological profiles |

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various pyridine derivatives, including those similar to this compound. It was found that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria .

- Antiviral Activity Against DENV2 : In vitro studies demonstrated that derivatives of pyridine compounds exhibited significant antiviral effects against Dengue virus type 2 (DENV2) in human hepatoma cells. The compounds were evaluated using luciferase assays to measure infection rates post-treatment .

- Synthesis and Screening : A recent synthesis effort focused on creating a library of pyridine derivatives, including this compound. These compounds were screened for their binding affinity to various kinases, revealing promising candidates for further development as therapeutic agents .

Eigenschaften

IUPAC Name |

(5-bromopyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNSi/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBFMBYDNYNGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467277 | |

| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291312-74-8 | |

| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.